N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester
CAS No.:
Cat. No.: VC13672433
Molecular Formula: C20H36N2O8S2
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36N2O8S2 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14?/m0/s1 |
| Standard InChI Key | IXVFCNHFBRIZNT-LSLKUGRBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester possesses a stereochemically defined structure with two Boc-protected amino groups and a central disulfide bond. The IUPAC name, methyl (2S)-4-[[4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate, reflects its branched ester configuration and chiral centers . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 144373-70-6 | |
| Molecular Formula | C₂₀H₃₆N₂O₈S₂ | |
| Molecular Weight | 496.6 g/mol | |
| Isomeric SMILES | CC(C)(C)OC(=O)NC@@HC(=O)OC |
The disulfide linkage between two homocysteine residues distinguishes it from cystine derivatives, which feature shorter side chains.
Spectroscopic and Physicochemical Data
While experimental data on melting/boiling points remain unpublished, computational analyses predict a LogP value of ~1.55, indicating moderate hydrophobicity suitable for organic phase reactions . The presence of two Boc groups (tert-butyloxycarbonyl) contributes to steric hindrance, reducing unintended nucleophilic attacks during synthesis.
Synthesis and Manufacturing
Protection-Deprotection Strategy
The compound is synthesized via sequential Boc protection of L-homocystine dimethyl ester. The process involves:
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Amino Group Protection: Treating L-homocystine dimethyl ester with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install Boc groups on both primary amines.
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Purification: Chromatographic isolation using silica gel or reverse-phase HPLC to achieve >95% purity .
Critical parameters include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling reaction temperatures below 25°C to avoid racemization.
Comparative Synthetic Routes
Alternative methodologies adapted from SAM analog synthesis (e.g., Fukuyama alkylation) have been explored but show lower yields (~50%) due to competing side reactions . The table below contrasts synthetic approaches:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Boc Protection | 85–90 | 95 | Racemization control |
| Fukuyama Alkylation | 50–60 | 85 | Byproduct formation |
Applications in Peptide Science
Peptide Chain Assembly
The compound’s primary application lies in solid-phase peptide synthesis (SPPS). Its Boc groups stabilize amino termini during coupling, while the disulfide bond enables controlled oxidation to form cystine-like bridges in final products. For example, in synthesizing homocysteine-containing peptides:
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Deprotection: Treat with trifluoroacetic acid (TFA) to remove Boc groups.
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Disulfide Formation: Oxidize free thiols using air or dimethyl sulfoxide (DMSO) .
Bioconjugation and Drug Design
Recent studies highlight its utility in creating antibody-drug conjugates (ADCs) where homocysteine residues facilitate site-specific linkage. The dimethyl ester moiety enhances solubility in nonpolar solvents, simplifying purification steps .
| Condition | Stability Duration | Activity Loss (%) |
|---|---|---|
| Sealed, -20°C | 24 months | <5 |
| Room temperature, air | 3 months | 15–20 |
Storage in argon-filled containers with desiccants (e.g., silica gel) extends shelf life by reducing oxidation and hydrolysis .
Comparative Analysis with Cystine Analogs
N,N'-bis[(tert-butyloxy)carbonyl]-L-cystine dimethyl ester, a structural analog, differs by one methylene group per side chain. This alteration impacts physicochemical properties:
| Property | Homocystine Derivative | Cystine Derivative |
|---|---|---|
| Side Chain Length | 4-CH₂ groups | 3-CH₂ groups |
| LogP | 1.55 | 1.32 |
| Solubility in DCM | 25 mg/mL | 18 mg/mL |
The extended side chain in homocystine derivatives improves solubility in chlorinated solvents, facilitating use in SPPS.
Recent Advancements and Research Directions
Antiviral Applications
Preliminary studies on SAM analogs suggest potential for inhibiting viral methyltransferases. Structural modifications mimicking N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester could enhance binding to SARS-CoV-2 nsp14, reducing viral replication .
Novel Protecting Groups
Research explores replacing Boc with photolabile groups (e.g., nitroveratryloxycarbonyl) for light-directed deprotection, enabling spatially controlled peptide synthesis .
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